Trityl isothiocyanate

Catalog No.
S705528
CAS No.
1726-94-9
M.F
C20H15NS
M. Wt
301.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Trityl isothiocyanate

CAS Number

1726-94-9

Product Name

Trityl isothiocyanate

IUPAC Name

[isothiocyanato(diphenyl)methyl]benzene

Molecular Formula

C20H15NS

Molecular Weight

301.4 g/mol

InChI

InChI=1S/C20H15NS/c22-16-21-20(17-10-4-1-5-11-17,18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-15H

InChI Key

ZPZHAUXTGFNYTN-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N=C=S

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N=C=S

Trityl isothiocyanate is an organic compound characterized by the presence of a trityl group (triphenylmethyl) attached to an isothiocyanate functional group. Its chemical formula is C₁₈H₁₅NCS, and it is often utilized in various chemical synthesis processes due to its unique reactivity. The compound features a highly electrophilic carbon atom within the isothiocyanate moiety, which makes it prone to nucleophilic attack by various reactive species, such as hydroxyl, amino, or thiol groups .

Solid-Phase Synthesis:

Trityl isothiocyanate (TITC) finds application in the field of solid-phase synthesis, a technique for efficiently creating complex molecules by attaching building blocks to a solid support. TITC acts as a starting material for generating various functional groups on the support resin, allowing for further reactions to build desired molecules.

A study published in the Journal of Combinatorial Chemistry demonstrates how TITC can be used to prepare trityl thiosemicarbazide resin, a valuable intermediate for synthesizing diverse isatin beta-thiosemicarbazones and their derivatives. These compounds exhibit various biological activities, making them potential candidates for drug development [].

Synthesis of Heterocyclic Compounds:

TITC plays a role in the synthesis of heterocyclic compounds, which are organic molecules containing atoms other than carbon and hydrogen in their rings. The reaction of TITC with amines readily forms thioureas, which can be further transformed into different heterocycles including 2-aminothiazole-5-carboxylates. These compounds possess diverse pharmacological properties and are being explored for their potential therapeutic applications [].

  • Nucleophilic Substitution: The electrophilic nature of the isothiocyanate group allows it to undergo nucleophilic substitution reactions with amines and alcohols, leading to the formation of thioureas and thioamides .
  • Hydride Abstraction: Trityl cations derived from trityl isothiocyanate are commonly used as Lewis acids in hydride abstraction reactions. This property is beneficial in organic synthesis and mechanistic studies .
  • Polymerization Reactions: The compound can act as an initiator or catalyst in polymerization processes, particularly in the formation of polymers from olefins .

Trityl isothiocyanate exhibits notable biological activities, primarily attributed to its ability to modify biological molecules through electrophilic interactions. Isothiocyanates are known for their potential anticancer properties, as they can induce apoptosis in cancer cells and inhibit tumor growth. Additionally, they may possess antimicrobial properties, making them of interest in pharmaceutical applications .

Trityl isothiocyanate can be synthesized through several methods:

  • Direct Reaction: A common synthesis route involves reacting trityl chloride with sodium thiocyanate in an inert solvent such as acetone:
    (C6H5)3CCl+NaSCN(C6H5)3CNCS+NaCl(C_6H_5)_3CCl+NaSCN\rightarrow (C_6H_5)_3C-NCS+NaCl
  • Solid-Phase Synthesis: Trityl isothiocyanate resin can also be prepared from commercially available trityl chloride resin. This method allows for the solid-phase synthesis of various compounds, including supported thiosemicarbazones .

Trityl isothiocyanate finds applications across multiple fields:

  • Organic Synthesis: It serves as a versatile reagent for synthesizing thioureas and thioamides, which are valuable intermediates in organic chemistry.
  • Solid-Phase Peptide Synthesis: The compound's resin form is utilized in solid-phase synthesis techniques, facilitating the preparation of complex peptide structures .
  • Drug Development: Due to its biological activities, trityl isothiocyanate has potential applications in developing new therapeutic agents against various diseases.

Research has indicated that trityl isothiocyanate interacts with various biological molecules, leading to significant modifications that may influence their activity. For instance, studies have shown that it can react with nucleophilic sites on proteins and nucleic acids, potentially altering their function and stability. This reactivity underlines its importance in medicinal chemistry and drug design .

Trityl isothiocyanate shares similarities with other compounds containing the isothiocyanate functional group. Here are some comparable compounds:

Compound NameStructure TypeUnique Features
Benzyl isothiocyanateAromatic IsothiocyanateKnown for its use in agrochemicals and pharmaceuticals.
Phenethyl isothiocyanateAromatic IsothiocyanateExhibits strong anticancer properties.
Allyl isothiocyanateAliphatic IsothiocyanateCommonly found in cruciferous vegetables; has health benefits.
Methyl isothiocyanateAliphatic IsothiocyanateUsed primarily as a pesticide; less biologically active than others.

Uniqueness of Trityl Isothiocyanate: Trityl isothiocyanate's distinct trityl group enhances its stability and reactivity compared to simpler isothiocyanates. This makes it particularly useful in solid-phase synthesis and as a precursor for more complex organic molecules.

XLogP3

7

LogP

7.02 (LogP)

GHS Hazard Statements

Aggregated GHS information provided by 43 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (97.67%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (97.67%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (97.67%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H334 (88.37%): May cause allergy or asthma symptoms or breathing difficulties if inhaled [Danger Sensitization, respiratory];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Other CAS

1726-94-9

Dates

Last modified: 08-15-2023

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